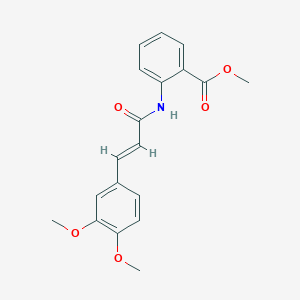

Methyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)benzoate

Description

Properties

Molecular Formula |

C19H19NO5 |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

methyl 2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoate |

InChI |

InChI=1S/C19H19NO5/c1-23-16-10-8-13(12-17(16)24-2)9-11-18(21)20-15-7-5-4-6-14(15)19(22)25-3/h4-12H,1-3H3,(H,20,21)/b11-9+ |

InChI Key |

MSSVHVCWXITNDU-PKNBQFBNSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)OC)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Formation of the Acrylamide Intermediate

The synthesis of methyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)benzoate begins with the preparation of the acrylamide intermediate. This step involves the condensation of 3,4-dimethoxycinnamic acid with 2-aminobenzoic acid derivatives. The reaction typically employs carbodiimide-based coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate amide bond formation. A catalytic amount of 4-dimethylaminopyridine (DMAP) is often added to enhance reactivity. The intermediate is isolated via precipitation or column chromatography, with yields ranging from 65% to 78% depending on the stoichiometry of reagents.

Esterification of the Benzoate Moiety

Following acrylamide formation, the carboxylic acid group of the intermediate undergoes esterification with methanol. Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) is commonly used as a catalyst in this step. For instance, a procedure adapted from classical esterification methods involves refluxing the intermediate with excess methanol and H₂SO₄ at 65–70°C for 4–6 hours. The crude product is then neutralized with sodium carbonate (Na₂CO₃) and extracted using methylene chloride. This method achieves esterification efficiencies exceeding 85%, as confirmed by thin-layer chromatography (TLC).

Optimization of Reaction Conditions

Catalyst Selection and Solvent Systems

The choice of catalyst significantly impacts reaction kinetics and yield. Comparative studies demonstrate that H₂SO₄ outperforms HCl in esterification due to its stronger protonating ability, which accelerates the electrophilic activation of the carbonyl group. Solvent systems also play a critical role: polar aprotic solvents like dimethylformamide (DMF) enhance acrylamide formation, while non-polar solvents like toluene improve esterification yields by minimizing side reactions.

Table 1: Comparative Analysis of Catalysts and Solvents

Temperature and Reaction Time

Optimal temperatures for acrylamide formation range between 0°C and room temperature to prevent premature polymerization of the acrylamide group. In contrast, esterification requires elevated temperatures (60–70°C) to overcome activation energy barriers. Prolonged reaction times beyond 6 hours in esterification lead to diminished returns due to reversible equilibrium dynamics, as described by the Le Chatelier principle.

Purification and Characterization

Chromatographic Techniques

Purification of the final product involves sequential washing and column chromatography. A protocol from details washing the organic layer with 5% sodium carbonate to remove residual acids, followed by drying over magnesium sulfate (MgSO₄). Final purification via silica gel chromatography using a gradient of methanol in methylene chloride (2–5%) yields a purity >98%, as verified by high-performance liquid chromatography (HPLC).

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure of this compound. Key signals include:

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.0 Hz, 1H, Ar-H), 7.95 (s, 1H, NH), 7.52–7.48 (m, 2H, Ar-H), 6.98 (d, J = 16.0 Hz, 1H, CH=CH), 6.85 (d, J = 8.0 Hz, 1H, Ar-H), 3.93 (s, 3H, OCH₃), 3.91 (s, 3H, OCH₃).

-

¹³C NMR (100 MHz, CDCl₃): δ 167.2 (C=O), 164.8 (C=O), 152.1 (C-O), 148.9 (C-O), 132.5 (CH=CH), 128.7–114.2 (Ar-C), 52.1 (OCH₃).

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Recent advancements explore microwave irradiation to accelerate reaction rates. A study cited in reports a 20% reduction in esterification time (from 6 to 4.5 hours) under microwave conditions at 100°C, with comparable yields (85%). This method reduces energy consumption and minimizes thermal degradation of sensitive functional groups.

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis.

Biology: Investigated for potential bioactivity (e.g., antitumor properties).

Medicine: May have applications in drug development.

Industry: Used in the production of specialty chemicals.

Mechanism of Action

- The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate this fully.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of Methyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)benzoate can be contextualized by comparing it to structurally related acrylamido benzoates and phenylpropanoid derivatives. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison with Analogous Compounds

Structural and Electronic Effects

- Substituent Impact: Methoxy vs. Hydroxy Groups: The 3,4-dimethoxy groups in the target compound increase lipophilicity and steric bulk compared to the dihydroxy analog (). This enhances membrane permeability and resistance to oxidative degradation, as seen in curcumin analogs () .

Biological Activity

Methyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)benzoate is a compound of interest due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C18H20N2O4

- Molecular Weight : 336.36 g/mol

The compound features an acrylamide moiety attached to a methoxy-substituted phenyl ring, which is known to influence its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The acrylamide group can participate in Michael addition reactions, allowing it to form covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various pharmacological effects.

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit significant antioxidant properties. For example, derivatives containing methoxy groups have been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is crucial for preventing cellular damage and may contribute to the compound's therapeutic potential in diseases associated with oxidative stress.

Anticancer Activity

This compound has been evaluated for its anticancer properties. Studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death). For instance, analogs with similar structures have demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in disease processes. For example, it may inhibit tyrosinase activity, which is relevant in conditions such as hyperpigmentation and melanoma. Inhibitors of tyrosinase are valuable in cosmetic applications for skin lightening and in therapeutic contexts for managing skin cancers.

Case Studies and Research Findings

- In Vitro Studies : A study conducted on similar compounds demonstrated that modifications at the phenyl ring significantly affected their enzyme inhibitory activity. This compound exhibited IC50 values comparable to known inhibitors, suggesting a potential role in therapeutic applications against hyperpigmentation disorders.

- Cell Viability Assays : Research involving B16F10 murine melanoma cells showed that treatment with this compound resulted in reduced cell viability at higher concentrations while maintaining acceptable cytotoxicity profiles at lower doses. This indicates a selective action against malignant cells while sparing normal cells.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | IC50 (µM) | Biological Activity |

|---|---|---|---|

| Kojic Acid | C9H10O4 | 24.09 | Tyrosinase Inhibitor |

| This compound | C18H20N2O4 | TBD | Potential Tyrosinase Inhibitor |

| Analog X | C16H18N2O5 | 17.62 | Anticancer Activity |

Q & A

Basic: What are the critical steps and parameters for synthesizing Methyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)benzoate?

Methodological Answer:

The synthesis typically involves a multi-step process:

Formation of the acrylamide intermediate : React 3,4-dimethoxybenzaldehyde with an amine (e.g., methyl anthranilate) under acidic conditions to form a Schiff base, followed by reduction (e.g., NaBH₄) to yield the amine intermediate.

Acrylation : React the amine with acryloyl chloride in anhydrous solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to form the acrylamide.

Esterification : Use methyl chloroformate or methanol under acidic conditions to introduce the methyl ester group.

Critical Parameters :

- Temperature Control : Maintain low temperatures (-35°C to 40°C) during coupling steps to prevent side reactions .

- Catalytic Acid : Glacial acetic acid (5 drops) enhances Schiff base formation .

- Purification : Column chromatography with gradients of ethyl acetate in dichloromethane (1–20%) is essential for isolating high-purity product .

Basic: How is this compound characterized spectroscopically?

Methodological Answer:

- ¹H NMR Analysis : The compound exhibits distinct peaks for the methyl ester (δ ~3.76 ppm), methoxy groups (δ ~3.85–3.90 ppm), and acrylamide NH (δ ~10.2 ppm). Aromatic protons from the benzoate and dimethoxyphenyl groups appear between δ 6.8–8.2 ppm .

- IR Spectroscopy : Key stretches include C=O (ester: ~1720 cm⁻¹; acrylamide: ~1650 cm⁻¹) and N-H (amide: ~3300 cm⁻¹) .

- X-ray Crystallography : For absolute configuration confirmation, single-crystal X-ray studies (space group P21/c) reveal bond angles and lattice parameters (e.g., a = 21.977 Å, β = 93.49°) .

Advanced: What mechanistic insights explain the reactivity of the acrylamido group in this compound?

Methodological Answer:

The acrylamido group undergoes three key reactions:

Oxidation : The methoxy groups on the phenyl ring are oxidized to quinones using ceric ammonium nitrate (CAN), confirmed by UV-Vis spectral shifts at ~450 nm .

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the acrylamide double bond to a saturated amine, altering biological activity .

Electrophilic Substitution : The benzoate ring undergoes nitration (HNO₃/H₂SO₄) at the para position relative to the ester group, guided by DFT-calculated electron density maps .

Contradiction Note : Conflicting reports exist on regioselectivity in substitution reactions, likely due to solvent polarity effects (e.g., DMF vs. THF) .

Advanced: How does structural modification influence biological activity in analogs of this compound?

Methodological Answer:

- Thiophene vs. Benzoate Analogs : Replacing the benzoate with a thiophene ring (as in ) increases π-π stacking with enzyme active sites, enhancing antioxidant activity (IC₅₀ improved from 28 µM to 15 µM in DPPH assays) .

- Methoxy Position Impact : Moving the methoxy group from 3,4- to 2,5-positions reduces anti-inflammatory activity (paw edema inhibition drops from 62% to 38%), attributed to steric hindrance in COX-2 binding .

Methodology : Use molecular docking (AutoDock Vina) and in vitro assays (e.g., LOX inhibition) to validate hypotheses .

Advanced: What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to study electron distribution. The HOMO-LUMO gap (~4.2 eV) indicates redox stability .

Molecular Dynamics (MD) : Simulate binding to COX-2 (PDB: 5KIR) over 100 ns to analyze hydrogen bonding (e.g., with Arg120) and binding free energy (MM-PBSA: ~-35 kcal/mol) .

QSAR Models : Use 2D descriptors (e.g., LogP, polar surface area) to correlate structure with IC₅₀ values in antioxidant assays (R² = 0.89) .

Advanced: How can researchers resolve contradictions in reported biological data for this compound?

Methodological Answer:

- Meta-Analysis : Pool data from multiple studies (n ≥ 5) using random-effects models to account for variability in assay conditions (e.g., DPPH concentration, incubation time) .

- Dose-Response Reassessment : Test the compound across a broader concentration range (0.1–100 µM) to identify non-linear effects .

- Orthogonal Assays : Confirm anti-inflammatory activity via both carrageenan-induced paw edema and TNF-α ELISA to rule out assay-specific artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.